N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)ethanediamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-hydroxyethyl)ethanediamide is a chemical compound with the molecular formula C12H17NO3. It is known for its unique structure, which includes a dimethoxyphenyl group and a hydroxyethyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-hydroxyethyl)ethanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions, usually at a temperature of around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thiolated compounds
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-hydroxyethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate certain biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-ethylbenzyl)ethanediamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-hydroxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C14H20N2O5/c1-20-11-4-3-10(9-12(11)21-2)5-6-15-13(18)14(19)16-7-8-17/h3-4,9,17H,5-8H2,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
SQTMMQOMTWXYSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCO)OC |
Origin of Product |
United States |
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